molecular formula C13H26O3 B14450484 3-(2,2-Diethoxyethyl)-4-methylhexanal CAS No. 78156-24-8

3-(2,2-Diethoxyethyl)-4-methylhexanal

Cat. No.: B14450484
CAS No.: 78156-24-8
M. Wt: 230.34 g/mol
InChI Key: NDRDNXSNMHPMLM-UHFFFAOYSA-N
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Description

3-(2,2-Diethoxyethyl)-4-methylhexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a diethoxyethyl group attached to a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Diethoxyethyl)-4-methylhexanal can be achieved through several methods. One common approach involves the reaction of 4-methylhexanal with diethoxyethane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Diethoxyethyl)-4-methylhexanal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The diethoxyethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-(2,2-Diethoxyethyl)-4-methylhexanoic acid.

    Reduction: 3-(2,2-Diethoxyethyl)-4-methylhexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Diethoxyethyl)-4-methylhexanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,2-Diethoxyethyl)-4-methylhexanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Diethoxyethyl)-4-methylpentanal
  • 3-(2,2-Diethoxyethyl)-4-methylheptanal
  • 3-(2,2-Diethoxyethyl)-4-methylbutanal

Uniqueness

3-(2,2-Diethoxyethyl)-4-methylhexanal is unique due to its specific structural features, such as the presence of both a diethoxyethyl group and a hexanal backbone

Properties

CAS No.

78156-24-8

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

3-(2,2-diethoxyethyl)-4-methylhexanal

InChI

InChI=1S/C13H26O3/c1-5-11(4)12(8-9-14)10-13(15-6-2)16-7-3/h9,11-13H,5-8,10H2,1-4H3

InChI Key

NDRDNXSNMHPMLM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC=O)CC(OCC)OCC

Origin of Product

United States

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